molecular formula C12H17Cl2N3O6S B12401289 S-(1,2-Dichlorovinyl)glutathione-13C2,15N

S-(1,2-Dichlorovinyl)glutathione-13C2,15N

Cat. No.: B12401289
M. Wt: 405.2 g/mol
InChI Key: IXARYIJEQUJTIZ-BOSIMJCUSA-N
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Description

S-(1,2-Dichlorovinyl)glutathione-13C2,15N is a compound that is labeled with the stable isotopes carbon-13 (13C) and nitrogen-15 (15N). This labeling is used to trace and quantify the compound in various scientific studies. The compound is a derivative of S-(1,2-Dichlorovinyl)glutathione, which is known for its role in detoxification processes in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves the incorporation of 13C and 15N isotopes into the glutathione molecule. The process typically starts with the synthesis of 13C and 15N-labeled amino acids, which are then used to synthesize the labeled glutathione. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their incorporation into the final product. The production methods are designed to maximize yield and purity while minimizing costs .

Chemical Reactions Analysis

Types of Reactions

S-(1,2-Dichlorovinyl)glutathione-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include oxidized glutathione derivatives, reduced glutathione, and substituted glutathione compounds .

Scientific Research Applications

S-(1,2-Dichlorovinyl)glutathione-13C2,15N has a wide range of scientific research applications:

    Chemistry: Used as a tracer in studies involving glutathione metabolism and detoxification pathways.

    Biology: Helps in understanding the role of glutathione in cellular processes and oxidative stress.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of S-(1,2-Dichlorovinyl)glutathione-13C2,15N involves its interaction with various enzymes and proteins involved in detoxification processes. The compound acts as a substrate for glutathione S-transferases, which catalyze the conjugation of glutathione to various electrophilic compounds. This process helps in the detoxification and elimination of harmful substances from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(1,2-Dichlorovinyl)glutathione-13C2,15N is unique due to its stable isotope labeling, which allows for precise quantification and tracing in scientific studies. This makes it a valuable tool in research involving glutathione metabolism and detoxification pathways .

Properties

Molecular Formula

C12H17Cl2N3O6S

Molecular Weight

405.2 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[(Z)-1,2-dichloroethenyl]sulfanyl-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3+/t6-,7-/m0/s1/i4+1,10+1,16+1

InChI Key

IXARYIJEQUJTIZ-BOSIMJCUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS/C(=C/Cl)/Cl)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

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